吡哆醛酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗真菌活性

从内生真菌中分离得到的吡哆醛酸 (PYR) 对念珠菌属显示出显着的抗真菌作用。它干扰了这些真菌中的麦角固醇生物合成,有效抑制其生长和生物膜形成。PYR 的抗真菌作用独立于外排泵,并且对正常人细胞表现出最小的细胞毒性,使其成为治疗真菌感染的有希望的候选药物 (Chang 等人,2015)。

糖尿病肾病

吡哆胺二盐酸盐 (Pyridorin™) 已被研究其延缓糖尿病肾病进展的潜力。它阻断致病性氧化途径,显示出改善肾功能的希望。然而,其疗效似乎因肾功能损害的阶段而异,这表明需要在该领域进一步探索 (Dwyer 等人,2014)。

癫痫性脑病治疗

用磷酸吡哆醛治疗的吡哆醛激酶缺陷与新生儿癫痫性脑病有关。这种情况对磷酸吡哆醛补充剂有反应,但对吡哆醇没有反应,这突出了特定维生素 B6 衍生物在神经系统疾病中的重要性 (Baǧci 等人,2007)。

抗氧化和铁螯合

吡哆醛酸已在铁超载条件下证明具有抗氧化活性和细胞摄取能力。作为一种基于羟肟酸的真菌铁螯合剂,它显示出作为去铁胺的铁螯合治疗的替代品的潜力,特别是由于其细胞渗透性和可能的口服给药 (da Silva 等人,2019)。

吡哆醇依赖性癫痫和抗精蛋白缺乏症

抗精蛋白缺乏症是吡哆醇依赖性癫痫的主要原因,其特征是早期发作的癫痫性脑病,对大剂量吡哆醇有反应。尽管癫痫发作得到控制,但智力障碍通常持续存在,这需要进一步研究综合治疗策略 (Stockler 等人,2011)。

糖化抑制

吡哆胺已被确定为糖化反应和晚期糖化终产物 (AGEs) 形成的抑制剂。这一发现使其成为治疗糖尿病和其他慢性疾病并发症的潜在治疗剂,其中氧化反应和羰基化合物发挥着致病作用 (Voziyan & Hudson,2005)。

DNA 损伤和癌症研究

在癌症研究中,吡哆醛酸是一种 G 四联体相互作用药物,已显示出在人类癌细胞中诱导复制和转录依赖性 DNA 损伤。这提供了对非沃森-克里克 DNA 结构在基因调控和致癌作用中的作用的见解 (Rodriguez 等人,2012)。

安全和危害

作用机制

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

Pyridoxatin acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

Pyridoxatin is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to Pyridoxatin, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by Pyridoxatin can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, Pyridoxatin is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

生化分析

Biochemical Properties

Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .

Cellular Effects

Pyridoxatin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .

Molecular Mechanism

At the molecular level, Pyridoxatin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyridoxatin change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .

Metabolic Pathways

Pyridoxatin is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .

Transport and Distribution

Pyridoxatin is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .

Subcellular Localization

Pyridoxatin is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] } | |

CAS 编号 |

149196-98-5 |

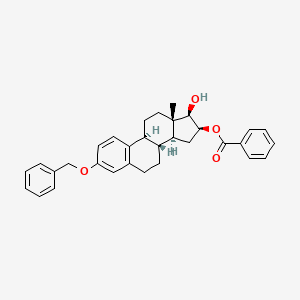

分子式 |

C15H21NO3 |

分子量 |

263.337 |

IUPAC 名称 |

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |

InChI |

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1 |

InChI 键 |

OQJADHLOEAOIGC-LSCVPOLPSA-N |

SMILES |

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethenyl-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B588560.png)

![[(8-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588564.png)

![[(3-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588565.png)

![[(1-Hydroxynaphthalen-2-yl)oxy]acetic acid](/img/structure/B588568.png)

![4,5-Dihydro-3H-[1,2]oxazolo[5,4,3-de]quinoline](/img/structure/B588574.png)